molecular formula C15H16N2O4S2 B3705759 ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B3705759
M. Wt: 352.4 g/mol
InChI Key: PESWOXVERZEPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE: is a complex organic compound with a unique structure that includes a furan ring, a thiophene ring, and multiple functional groups

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. It could be interesting to explore its reactivity, stability, and possible uses in various chemical reactions or industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-furylcarbonyl chloride and 4,5-dimethyl-3-thiophenecarboxylic acid. These intermediates undergo a series of reactions, including acylation, amidation, and esterification, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes are sustainable and comply with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE
  • ETHYL 2-[(2-FURYLCARBONYL)AMINO]PROPIONATE

Uniqueness

ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-4-20-14(19)11-8(2)9(3)23-13(11)17-15(22)16-12(18)10-6-5-7-21-10/h5-7H,4H2,1-3H3,(H2,16,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESWOXVERZEPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

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